molecular formula C10H14N2O5 B12984779 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12984779
M. Wt: 242.23 g/mol
InChI Key: HWYVSJPOGFIERF-JWIUVKOKSA-N
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Description

1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structural properties, which include a tetrahydrofuran ring and a pyrimidine dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the use of protected intermediates to ensure selective reactions at specific sites. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidines, and substituted ethers or esters .

Mechanism of Action

The mechanism of action of 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Biological Activity

1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a pyrimidine derivative, has garnered significant attention in pharmaceutical research due to its diverse biological activities. This compound is notable for its structural features that contribute to its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O5C_{10}H_{14}N_{2}O_{5}, with a molecular weight of approximately 242.23 g/mol. Its IUPAC name reflects its complex structure involving a pyrimidine core and a tetrahydrofuran moiety. The compound's stereochemistry is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance:

  • Inhibition of Mycobacterium tuberculosis : The compound has shown promising inhibitory effects against Mycobacterium tuberculosis Mur ligases, which are critical for bacterial cell wall synthesis. In vitro assays revealed inhibition rates exceeding 50% at concentrations around 100 µM .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various cancer cell lines:

  • Cell Line Studies : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. These results suggest that it may induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and function:

  • Nucleotide Analog : As a pyrimidine analog, it can incorporate into RNA and DNA, leading to faulty replication and transcription processes.
  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleotide metabolism, further contributing to its antimicrobial and anticancer effects .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant bacterial strains. The compound was effective in reducing bacterial load in vitro and showed potential for development into therapeutic agents for treating infections caused by multidrug-resistant bacteria .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50/EffectivenessReference
AntimicrobialMycobacterium tuberculosis>50% inhibition at 100 µM
Anticancer (HeLa Cells)Human cervical cancerIC50 ~ 20 µM
Anticancer (MCF-7 Cells)Human breast cancerIC50 ~ 15 µM

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,6+,8-,9+/m0/s1

InChI Key

HWYVSJPOGFIERF-JWIUVKOKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

CC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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